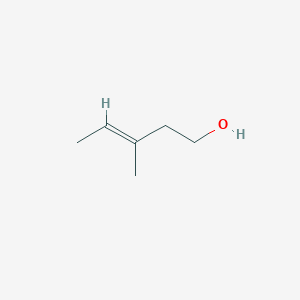
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine” is a chemical compound with the molecular formula C11H12N2O . It is related to aminorex, a psychostimulant .
Physical And Chemical Properties Analysis
“(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine” has a molecular weight of 188.23 g/mol . Additional physical and chemical properties are not explicitly detailed in the available literature.Scientific Research Applications
Antiviral Agents
The oxazole derivative has been evaluated for its potential as a viral entry inhibitor against SARS-CoV-2. In a study, honokiol derivatives containing the oxazole group demonstrated significant antiviral entry effects, with certain compounds showing inhibitory effects on the SARS-CoV-2 spike protein’s binding to the ACE2 receptor . This suggests that the compound could be a valuable addition to the arsenal against COVID-19 and other viral infections.
Anticancer Activity
Oxazole derivatives have been studied for their anticancer properties. The structure-activity relationship (SAR) studies indicate that specific substitutions on the oxazole ring can enhance cytotoxic activity against cancer cell lines . This opens up possibilities for the compound to be used in the development of new anticancer drugs.
Biological Safety
In the context of biological safety, certain honokiol derivatives with the oxazole moiety have shown higher safety profiles for host cells compared to the parental compound . This aspect is crucial when considering the therapeutic index of potential drug candidates.
Binding Affinity Studies
Molecular docking studies have revealed that oxazole-containing compounds can bind with higher affinity and lower binding energy to target proteins compared to their parent molecules . This property is significant for the development of drugs with better efficacy and potency.
Antimicrobial Properties
Oxazole derivatives are known for their antimicrobial activities. The presence of the oxazole ring in pharmaceutical compounds has been associated with antimicrobial properties, which could be harnessed for treating bacterial infections .
Enzyme Inhibition
The oxazole ring is a common feature in enzyme inhibitors. Its presence in compounds has been linked to the inhibition of various enzymes, which is a key strategy in drug development for diseases like diabetes and hypertension .
properties
IUPAC Name |
(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-10(7-12)13-11(14-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKZZMAVLLJSNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575771 |
Source


|
| Record name | 1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine | |
CAS RN |
132451-28-6 |
Source


|
| Record name | 1-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5-Methyl-2-phenyl-1,3-oxazol-4-yl)methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



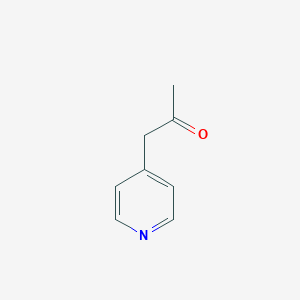
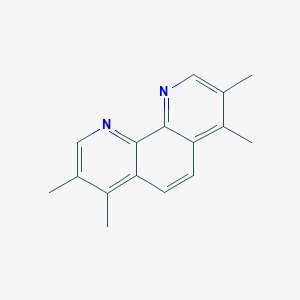


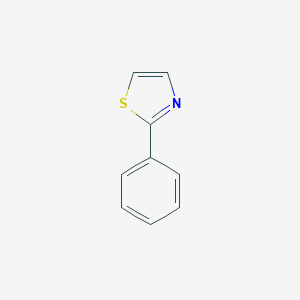
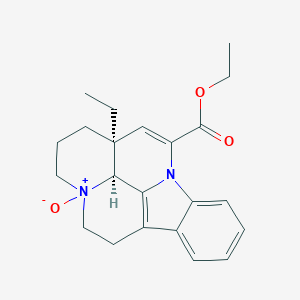
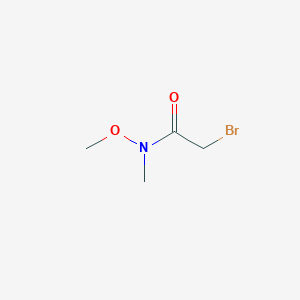
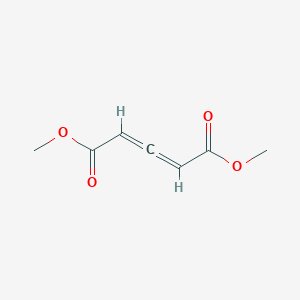
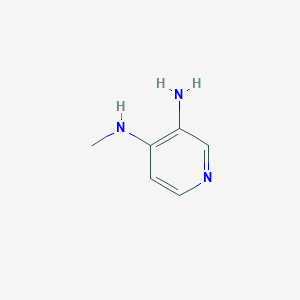
![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)

